N-(6-chlorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2S/c19-13-7-8-15-16(10-13)24-18(20-15)21(11-14-6-3-9-23-14)17(22)12-4-1-2-5-12/h7-8,10,12,14H,1-6,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFFPEAZLSQTNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N(CC2CCCO2)C3=NC4=C(S3)C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-chlorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and related research findings, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The compound features a benzo[d]thiazole moiety linked to a tetrahydrofuran side chain and a cyclopentanecarboxamide group. The molecular formula is , with a molecular weight of approximately 302.88 g/mol.
Synthesis Overview
The synthesis of this compound typically involves the following steps:
- Formation of the benzo[d]thiazole ring : This can be achieved through cyclization reactions involving 2-aminobenzothiazole derivatives.
- Acylation : The addition of chloroacetyl chloride facilitates the formation of the carboxamide linkage.
- Tetrahydrofuran integration : The tetrahydrofuran moiety is introduced via nucleophilic substitution reactions.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-inflammatory and anticancer agent.
Anti-inflammatory Activity
Research indicates that compounds with similar structures can inhibit key enzymes involved in inflammatory processes, such as IKK-2 (I-kappa B kinase 2), which plays a critical role in the NF-kB signaling pathway. This inhibition may lead to reduced inflammation and associated diseases, making it a candidate for further pharmacological studies .
Anticancer Potential
The compound's structural features suggest interactions with multiple biological targets, which may contribute to its anticancer properties. Studies on related benzothiazole derivatives have shown promising results in inhibiting various cancer cell lines, including prostate and pancreatic cancers .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Anti-inflammatory | IKK-2 inhibition | |
| Anticancer | Inhibition of tumor cell growth | |
| Antimicrobial | Potential against bacterial strains |
Case Studies
-
Case Study on Anti-inflammatory Effects :
A study explored the effects of similar benzothiazole derivatives on inflammation markers in vitro. The results indicated significant reductions in pro-inflammatory cytokines when treated with compounds structurally related to this compound, suggesting potential therapeutic applications in inflammatory diseases. -
Anticancer Activity Assessment :
In vivo studies demonstrated that related compounds exhibited selective cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. These findings support further investigation into the anticancer efficacy of this compound .
Scientific Research Applications
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of compounds similar to N-(6-chlorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide. For instance, derivatives of benzo[d]thiazole have shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis.
| Compound | Target Organism | Activity | Reference |
|---|---|---|---|
| Compound A | E. coli | MIC: 8 µg/mL | |
| Compound B | S. aureus | MIC: 16 µg/mL | |
| Compound C | C. albicans | MIC: 4 µg/mL |
Anticancer Potential
The anticancer potential of this compound class has been explored through various in vitro studies, particularly focusing on breast cancer cell lines such as MCF7. The results indicate that certain derivatives exhibit significant cytotoxicity, suggesting their potential as chemotherapeutic agents.
Case Study: Antimicrobial Screening
In a study focusing on the antimicrobial activity of benzo[d]thiazole derivatives, researchers synthesized various compounds and evaluated their efficacy against common pathogens. The study highlighted the importance of structural modifications in enhancing antimicrobial potency.
"Compounds with electron-withdrawing groups exhibited significantly improved activity against resistant strains" .
Case Study: Anticancer Evaluation
A recent evaluation of cyclopentanecarboxamide derivatives revealed their potential as anticancer agents through apoptosis induction in cancer cells. The study utilized flow cytometry to assess cell viability and apoptosis rates.
"Our findings indicate that these compounds can trigger apoptotic pathways in MCF7 cells, warranting further investigation" .
Comparison with Similar Compounds
Schiff Base Derivatives
The Schiff base N-(6-chlorobenzo[d]thiazol-2-yl)-1-phenyl-1-(pyridin-2-yl)methanimine (LH) shares the 6-chlorobenzo[d]thiazol-2-yl moiety but replaces the THF-methyl and cyclopentanecarboxamide groups with a phenyl-pyridinylmethanimine structure. Its synthesis involves condensation of 2-amino-6-chlorobenzothiazole with 2-benzoylpyridine, yielding a brownish-yellow powder with confirmed structure via NMR and mass spectroscopy .
Malonate Esters
Compounds such as diethyl 2-(benzo[b]thiophen-2-yl((6-chlorobenzo[d]thiazol-2-yl)amino)methyl)malonate (5fc) feature the 6-chlorobenzo[d]thiazol-2-yl group linked to malonate esters. These derivatives are synthesized via catalytic asymmetric reactions (Q catalyst, 10 mol%) and purified via column chromatography, achieving yields of 75–82% and enantiomeric purity of 80–82% .
Hydrazine Carboxamides
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives (e.g., from Gilani et al., 2013) retain the benzothiazole core but incorporate hydrazine-carboxamide side chains. These compounds are synthesized through nucleophilic substitution and cyclization reactions, demonstrating in vitro antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
- Key Observations: The target compound’s THF-methyl group would exhibit distinct NMR signals compared to phenyl or pyridinyl substituents in analogs.
Antimicrobial Activity
- Hydrazine Carboxamides : Exhibit MIC values of 8–32 µg/mL against Gram-positive and Gram-negative bacteria, highlighting the benzothiazole core’s role in antimicrobial efficacy .
Structural-Activity Relationships (SAR)
- Electron-Withdrawing Groups : The 6-chloro substituent on benzothiazole enhances stability and bioactivity by modulating electron density .
- Amide vs. Hydrazine Linkers : Cyclopentanecarboxamide in the target compound may offer improved metabolic stability compared to hydrazine derivatives, which are prone to hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
